Hydroxy Acetildenafil-d4
Description
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Properties
Molecular Formula |
C₂₅H₃₀D₄N₆O₄ |
|---|---|
Molecular Weight |
486.6 |
Synonyms |
5-[2-Ethoxy-5-[2-[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4; Hydroxyhongdenafil-d4; |
Origin of Product |
United States |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Hydroxy Acetildenafil-d4 in experimental matrices?
this compound, a deuterated analog, requires precise analytical techniques to distinguish it from non-deuterated forms. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for quantification due to its high specificity and sensitivity. Calibration curves should be validated using deuterated internal standards to account for matrix effects. Ensure chromatographic separation parameters (e.g., column type, gradient elution) are optimized to resolve structural analogs .
Q. How should researchers design controlled experiments to assess the stability of this compound under varying physiological conditions?
Stability studies should simulate physiological environments (e.g., pH 1.2–7.4, 37°C) using buffers and biological matrices (plasma, liver microsomes). Include time-dependent sampling (0–48 hours) and measure degradation products via LC-MS/MS. Control for light, temperature, and enzymatic activity. Use statistical models (e.g., ANOVA) to compare degradation rates across conditions, and report confidence intervals to validate reproducibility .
Q. What are the best practices for synthesizing and characterizing this compound to ensure isotopic purity?
Synthesis should follow Good Laboratory Practices (GLP), with deuterium incorporation verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Monitor isotopic purity (>98%) using isotopic abundance ratios. Purity assessments must include orthogonal methods (e.g., UV-Vis, FTIR) to confirm structural integrity. Document synthetic pathways and side products in appendices for reproducibility .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound be resolved in pharmacokinetic studies?
Contradictions often arise from interspecies variability or methodological differences. Conduct cross-species comparisons (e.g., murine vs. human hepatocytes) using stable isotope tracers to map metabolites. Apply machine learning algorithms to identify metabolic clusters and outlier data points. Validate findings with in vivo studies and correlate results with cytochrome P450 isoform activity profiles .
Q. What experimental strategies can elucidate the mechanism of action of this compound in PDE5 inhibition compared to non-deuterated analogs?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics (Kd, ΔG) between deuterated and non-deuterated forms. Pair these with molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and conformational stability. Validate functional outcomes via cyclic GMP assays in vascular smooth muscle cells .
Q. How should researchers address confounding variables in in vivo toxicity studies of this compound?
Implement a factorial design to isolate variables (e.g., dose, exposure duration, sex differences). Use stratified randomization for animal cohorts and include sham controls. Apply mixed-effects models to analyze longitudinal toxicity data (e.g., histopathology, serum biomarkers). Report uncertainties in methodology, such as batch-to-batch variability in compound preparation .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?
Q. How can researchers ensure reproducibility when adapting existing protocols for this compound experiments?
Document all protocol modifications (e.g., equipment calibration, solvent purity) and validate them against original methods. Share raw datasets and code for statistical analysis in open-access repositories. Use standardized reference materials (e.g., NIST-traceable deuterated compounds) and adhere to FAIR data principles .
Data Management and Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
